5-(4-methoxyphenyl)-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
5-(4-methoxyphenyl)-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound known for its unique structural properties This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under acidic or basic conditionsThe presence of methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions using reagents like methyl iodide and methanol in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions. Solvent extraction and recrystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce double bonds or carbonyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Methyl iodide, methanol, base (e.g., sodium hydroxide)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
5-(4-methoxyphenyl)-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one: Similar in structure but lacks the furan ring.
Isoginkgetin: Contains similar functional groups but has a different overall structure.
10-(4-methoxyphenyl)-7-methyl-5H-benzo©furo(3,2-g)chromen-5-one: Shares the furochromene core but differs in the position of substituents.
Properties
Molecular Formula |
C26H20O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-9-methyl-3-(4-methylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H20O4/c1-15-4-6-18(7-5-15)23-14-29-25-16(2)26-21(12-22(23)25)20(13-24(27)30-26)17-8-10-19(28-3)11-9-17/h4-14H,1-3H3 |
InChI Key |
XELDLOOYEUDZKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=CC(=O)OC4=C3C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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